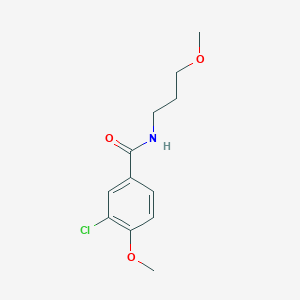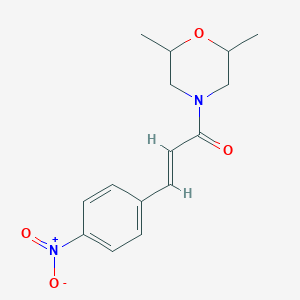![molecular formula C19H20N4O3S B5288394 N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide](/img/structure/B5288394.png)
N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide is a complex organic compound that features a sulfonylmethanimidamide group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the sulfonylmethanimidamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethanimidamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonylmethanimidamides.
Aplicaciones Científicas De Investigación
N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The sulfonylmethanimidamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- N(1),N(1)-Diethyl-N(2)-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine hydrochloride
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
Uniqueness
N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide is unique due to the presence of both the sulfonylmethanimidamide group and the 1,3,4-oxadiazole ring, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-23(4-2)14-20-27(24,25)17-13-9-8-12-16(17)19-22-21-18(26-19)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLXVAZPQJICGD-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=NS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=N\S(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-CHLORO-4-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5288320.png)

![(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone](/img/structure/B5288345.png)
![methyl 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5288353.png)
![6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5288364.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B5288369.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazole-5-carboxamide dihydrochloride](/img/structure/B5288380.png)
![1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5288390.png)

![N-(2-{1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5288400.png)
![N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5288403.png)
![7-[4-(methylsulfonyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5288416.png)
![ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE](/img/structure/B5288420.png)
